Cas no 1536988-52-9 ({5-oxaspiro2.4heptan-1-yl}methanamine)
{5-oxaspiro2.4heptan-1-yl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {5-oxaspiro[2.4]heptan-1-yl}methanamine
- {5-oxaspiro2.4heptan-1-yl}methanamine
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- MDL: MFCD18333930
- Inchi: 1S/C7H13NO/c8-4-6-3-7(6)1-2-9-5-7/h6H,1-5,8H2
- InChI Key: BSESSGRISLUQGE-UHFFFAOYSA-N
- SMILES: C1(CN)C2(CCOC2)C1
{5-oxaspiro2.4heptan-1-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB533953-250 mg |
(5-Oxaspiro[2.4]heptan-1-yl)methanamine; . |
1536988-52-9 | 250MG |
€766.00 | 2023-07-11 | ||
| abcr | AB533953-1 g |
(5-Oxaspiro[2.4]heptan-1-yl)methanamine; . |
1536988-52-9 | 1g |
€1,477.00 | 2023-07-11 | ||
| Enamine | EN300-260113-1g |
{5-oxaspiro[2.4]heptan-1-yl}methanamine |
1536988-52-9 | 95% | 1g |
$986.0 | 2023-09-14 | |
| Enamine | EN300-260113-5g |
{5-oxaspiro[2.4]heptan-1-yl}methanamine |
1536988-52-9 | 95% | 5g |
$2858.0 | 2023-09-14 | |
| Enamine | EN300-260113-10g |
{5-oxaspiro[2.4]heptan-1-yl}methanamine |
1536988-52-9 | 95% | 10g |
$4236.0 | 2023-09-14 | |
| Chemenu | CM431581-250mg |
{5-oxaspiro[2.4]heptan-1-yl}methanamine |
1536988-52-9 | 95%+ | 250mg |
$535 | 2023-02-17 | |
| Chemenu | CM431581-500mg |
{5-oxaspiro[2.4]heptan-1-yl}methanamine |
1536988-52-9 | 95%+ | 500mg |
$826 | 2023-02-17 | |
| Chemenu | CM431581-1g |
{5-oxaspiro[2.4]heptan-1-yl}methanamine |
1536988-52-9 | 95%+ | 1g |
$1052 | 2023-02-17 | |
| Enamine | EN300-260113-0.05g |
{5-oxaspiro[2.4]heptan-1-yl}methanamine |
1536988-52-9 | 95% | 0.05g |
$229.0 | 2024-06-18 | |
| Enamine | EN300-260113-0.1g |
{5-oxaspiro[2.4]heptan-1-yl}methanamine |
1536988-52-9 | 95% | 0.1g |
$342.0 | 2024-06-18 |
{5-oxaspiro2.4heptan-1-yl}methanamine Suppliers
{5-oxaspiro2.4heptan-1-yl}methanamine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on {5-oxaspiro2.4heptan-1-yl}methanamine
Compound CAS No 1536988-52-9: {5-Oxaspiro[2.4]heptan-1-yl}Methanamine
{5-Oxaspiro[2.4]heptan-1-yl}methanamine, also known by its CAS number 1536988-52-9, is a unique organic compound with a complex structure that has garnered attention in various fields of chemistry and pharmacology. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom, creating a unique structural framework that often imparts interesting chemical and biological properties.
The molecular structure of {5-Oxaspiro[2.4]heptan-1-yl}methanamine consists of a spiro ring system where a seven-membered ring containing an oxygen atom (the "oxa" component) is fused to a three-membered ring, forming a spiro[2.4]heptane system. The methanamine group (-CH₂NH₂) is attached to the nitrogen atom at position 1 of the spiro system, adding further complexity to its structure and potentially influencing its reactivity and bioavailability.
Recent studies have highlighted the potential of {5-Oxaspiro[2.4]heptan-1-yl}methanamine in drug design and development due to its unique pharmacokinetic properties. Researchers have explored its ability to act as a scaffold for creating bioactive molecules with enhanced solubility and permeability, which are critical factors in drug delivery systems. The spiro structure is particularly advantageous as it can create steric hindrance, which may help in improving the selectivity of the compound towards specific biological targets.
One of the most promising applications of this compound lies in its potential use as a building block for developing novel antibiotics. Given the growing concern over antibiotic resistance, there is an urgent need for new compounds that can target resistant bacterial strains. Preliminary in vitro studies have shown that {5-Oxaspiro[2.4]heptan-1-yl}methanamine exhibits moderate antimicrobial activity against gram-positive bacteria, suggesting its potential as a lead compound for further optimization.
In addition to its pharmacological applications, {5-Oxaspiro[2.4]heptan-1-yl}methanamine has also been investigated for its role in catalysis and materials science. Its rigid spiro structure makes it an ideal candidate for designing chiral catalysts, which are essential in asymmetric synthesis—a key area in organic chemistry for producing enantiomerically pure compounds used in pharmaceuticals and agrochemicals.
From a synthetic perspective, the preparation of {5-Oxaspiro[2.4]heptan-1-yl}methanamine involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to this compound, reducing production costs and improving scalability—a critical factor for industrial applications.
Moreover, computational studies using advanced molecular modeling techniques have provided insights into the electronic properties and interaction patterns of {5-Oxaspiro[2.4]heptan-1-yl}methanamine with biological targets such as enzymes and receptors. These studies have revealed that the compound's spiro system contributes significantly to its ability to bind to specific sites on target proteins, making it a valuable tool in rational drug design.
Despite its potential, there are challenges associated with the widespread adoption of {5-Oxaspiro[2.4]heptan-1-yl}methanamine in practical applications. One major concern is its stability under physiological conditions, which may limit its bioavailability when used as a drug candidate. Ongoing research is focused on modifying the compound's structure to enhance its stability while maintaining or improving its bioactivity.
In conclusion, {5-Oxaspiro[2.4]heptan-1-yl}methanamine (CAS No 1536988-52-9) represents an intriguing compound with diverse applications across multiple disciplines within chemistry and biology. Its unique structural features make it a valuable asset for developing innovative solutions in drug discovery, catalysis, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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